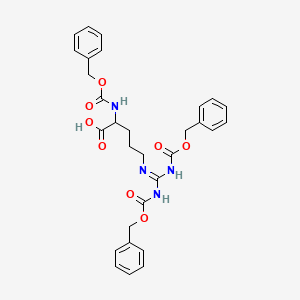
Nalpha,Nomega,Nomega'-Tris-Z-D-arginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Arg(Z2)-OH involves the coupling of specific amino acids with a chromophore. The process typically includes the following steps:
Protection of Amino Groups: The amino groups of the arginine residues are protected using a suitable protecting group such as benzyloxycarbonyl (Z).
Coupling Reaction: The protected amino acids are then coupled with glycine and a chromophore like p-nitroanilide (pNA) under controlled conditions.
Deprotection: The protecting groups are removed to yield the final product, Z-D-Arg(Z2)-OH.
Industrial Production Methods
Industrial production of Z-D-Arg(Z2)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected amino acids and chromophores are synthesized.
Automated Coupling: Automated peptide synthesizers are used to couple the amino acids with the chromophore.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Z-D-Arg(Z2)-OH undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release p-nitroaniline, which is detectable by colorimetric methods.
Enzymatic Cleavage: Factor Xa cleaves the Arg-Gly-Arg sequence, releasing p-nitroaniline.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions at neutral pH.
Enzymatic Cleavage: Requires the presence of Factor Xa and is usually conducted in a buffered solution at physiological pH.
Major Products Formed
The major product formed from the enzymatic cleavage of Z-D-Arg(Z2)-OH is p-nitroaniline, which can be quantified by its absorbance at 405 nm .
Aplicaciones Científicas De Investigación
Z-D-Arg(Z2)-OH has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to measure the activity of Factor Xa in various assays.
Medicine: Helps in the study of blood coagulation disorders and the development of anticoagulant drugs.
Industry: Employed in the quality control of pharmaceutical products that target the coagulation cascade.
Mecanismo De Acción
The mechanism of action of Z-D-Arg(Z2)-OH involves its cleavage by Factor Xa. The enzyme specifically binds to the Arg-Gly-Arg sequence and cleaves it, releasing p-nitroaniline. This reaction can be monitored colorimetrically, providing a measure of Factor Xa activity .
Comparación Con Compuestos Similares
Similar Compounds
S-2222: Another chromogenic substrate used for Factor Xa activity determination.
S-2765: Similar to Z-D-Arg(Z2)-OH but with different amino acid sequences.
Uniqueness
Z-D-Arg(Z2)-OH is unique due to its specific sequence and high sensitivity for Factor Xa, making it a preferred choice in many biochemical assays .
Propiedades
IUPAC Name |
5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O8/c35-26(36)25(32-28(37)40-19-22-11-4-1-5-12-22)17-10-18-31-27(33-29(38)41-20-23-13-6-2-7-14-23)34-30(39)42-21-24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,34,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQIQHGUQPYWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
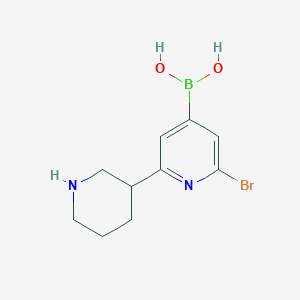



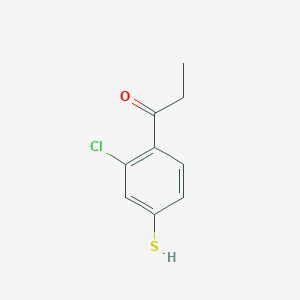

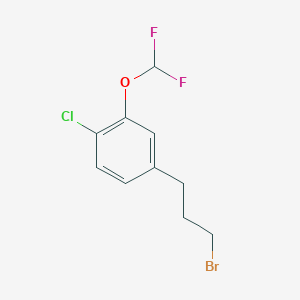
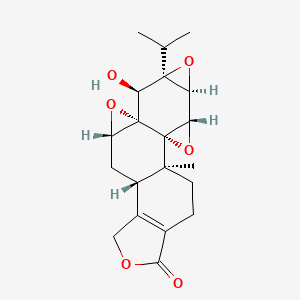
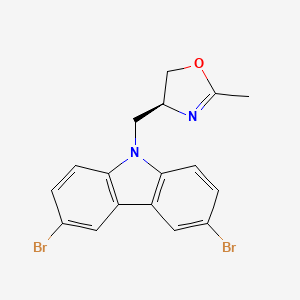


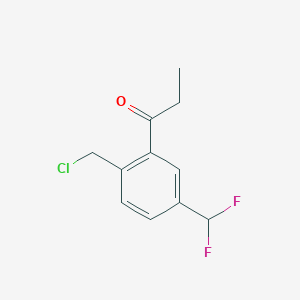
![N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14070749.png)

